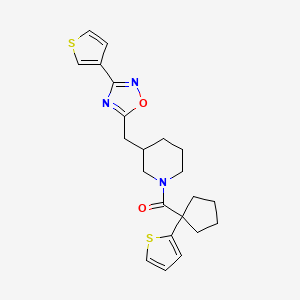

(1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

(1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring dual thiophenyl moieties, a cyclopentyl group, and a 1,2,4-oxadiazole-piperidine scaffold. Its structural complexity arises from the integration of a cyclopentane ring substituted with a thiophen-2-yl group and a piperidine unit linked to a 1,2,4-oxadiazole ring bearing a thiophen-3-yl substituent . This compound is hypothesized to have applications in drug discovery, particularly in targeting enzymes or receptors associated with inflammatory or infectious diseases, given the known bioactivity of thiophene and oxadiazole derivatives in modulating biological pathways .

Properties

IUPAC Name |

(1-thiophen-2-ylcyclopentyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S2/c26-21(22(8-1-2-9-22)18-6-4-11-29-18)25-10-3-5-16(14-25)13-19-23-20(24-27-19)17-7-12-28-15-17/h4,6-7,11-12,15-16H,1-3,5,8-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGWUQOJCUTZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The key steps may include:

Formation of the thiophene rings: Thiophene derivatives can be synthesized through various methods, such as the Paal-Knorr synthesis or the Gewald reaction.

Cyclopentyl group attachment: The cyclopentyl group can be introduced via cyclization reactions or through the use of cyclopentyl halides in substitution reactions.

Oxadiazole ring formation: The 1,2,4-oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Piperidine ring incorporation: The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene rings can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or reduce any ketone groups present.

Substitution: The compound can undergo various substitution reactions, particularly at the thiophene and piperidine rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halides, nucleophiles such as amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could yield amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiophene and oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12 | Inhibition of proliferation |

| HeLa | 15 | Apoptosis induction |

The mechanism by which this compound exerts its anticancer effects is believed to be linked to the modulation of signaling pathways involved in cell survival and proliferation, potentially through the activation of PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha) pathways .

Metabolic Disorders

The compound has also been investigated for its potential to treat metabolic syndrome-related disorders. It has been noted for its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial in the regulation of cortisol levels and associated metabolic processes . This inhibition may help in managing conditions such as type 2 diabetes and obesity.

Case Study 1: In Vivo Efficacy

In vivo studies using mouse models demonstrated that administration of this compound led to significant tumor reduction in xenograft models. Doses were administered at varying concentrations, revealing dose-dependent efficacy. This highlights the compound's potential for therapeutic use in oncology.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a half-life conducive for therapeutic applications. Peak plasma concentrations were achieved within two hours post-administration, with a gradual decline over 24 hours. Such pharmacokinetic profiles are essential for understanding dosing regimens in clinical settings.

Selectivity and Toxicity

The selectivity index of this compound indicates a favorable profile against normal cells compared to cancer cells. For instance:

| Cell Type | IC50 (µM) | Selectivity Index |

|---|---|---|

| Normal Fibroblasts | >50 | >4 |

| Cancer Cells (A549) | 12 | - |

This data suggests that while effectively targeting cancer cells, the compound exhibits reduced toxicity towards normal cells, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system being studied.

Comparison with Similar Compounds

a) 4-[4-(4-Substitutedphenyl)-5-substitutedthiazol-2-yl]phenylacetic Acid Derivatives

These compounds, such as 2d from , feature a thiazole core instead of an oxadiazole ring. While thiazoles share electronic similarities with oxadiazoles, the latter exhibit greater metabolic stability due to reduced susceptibility to enzymatic degradation. The phenylacetic acid moiety in 2d enhances COX-1/COX-2 inhibition (IC₅₀: 0.18–0.22 μM for COX-1; 0.25–0.30 μM for COX-2) and antibacterial activity (MIC: 4–8 µg/mL against S. aureus), whereas the target compound’s methanone linkage may improve blood-brain barrier penetration .

b) 1-[4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone

This analogue () shares the oxadiazole-piperidine backbone but replaces the cyclopentyl-thiophen-2-yl group with an m-tolyl-ethanone moiety. The m-tolyl group enhances lipophilicity (logP: 3.2 vs. Its synthesis involves a multi-step route starting from m-methylphenylacetic acid, whereas the target compound’s synthesis likely requires cyclopentane functionalization .

Functional Analogues

a) Thiophene-Oxadiazole Hybrids in Antimicrobial Research

Compounds like 3-(thiophen-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole demonstrate broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL). The target compound’s additional thiophen-2-yl-cyclopentyl group may extend its activity to Gram-negative pathogens by disrupting lipopolysaccharide assembly .

b) Piperidine-Methanone Derivatives

Piperidine-linked methanones, such as 1-(4-chlorophenyl)-3-(piperidin-1-yl)propan-1-one, exhibit anticonvulsant activity (ED₅₀: 38 mg/kg in mice). The target compound’s oxadiazole-thiophene architecture could synergize with the piperidine-methanone core to target neuronal ion channels or inflammatory mediators .

Data Table: Key Comparative Metrics

Biological Activity

The compound (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex molecule featuring a thiophene ring, a cyclopentyl group, and a piperidine moiety linked to an oxadiazole. This structure suggests potential for diverse biological activities, particularly in anticancer and antimicrobial domains.

Structural Overview

The compound's structure can be broken down into the following key components:

| Component | Description |

|---|---|

| Thiophenes | Aromatic heterocycles with potential for bioactivity |

| Cyclopentyl | A five-membered ring that may enhance lipophilicity |

| Piperidine | A saturated six-membered ring known for its pharmacological properties |

| 1,2,4-Oxadiazole | A heterocyclic compound with established biological activity |

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds structurally similar to the target compound have been shown to act as potent agonists of PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha), which is implicated in cancer cell proliferation and survival. In one study, a related oxadiazole compound demonstrated an IC50 value of 0.76 μM against the SK-HEP-1 tumor cell line . The structural modifications in these compounds can lead to enhanced potency and selectivity against various cancer cell lines.

Antimicrobial Activity

Oxadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiophene ring in the compound may contribute to its effectiveness against bacterial strains. For example, derivatives containing thiophene and oxadiazole have shown activity against Mycobacterium tuberculosis, indicating potential as antitubercular agents .

Case Studies and Research Findings

- PPAR Agonism : A study highlighted that modifications to the thiophene residue in oxadiazole compounds could yield new PPAR-α agonists with promising anti-tumor activity. The synthesized compounds exhibited selective cytotoxicity towards tumor cells while sparing normal cells .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial activity of oxadiazole derivatives against various bacterial strains. Compounds similar to the target molecule were effective against resistant strains of Mtb, showcasing their potential in treating infections where conventional antibiotics fail .

- Pharmacokinetics : The metabolic stability and bioavailability of certain oxadiazole derivatives were assessed, revealing favorable pharmacokinetic profiles that support their development as therapeutic agents.

Q & A

What are the optimal synthetic routes for (1-(thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?

Level: Basic

Answer:

The compound’s synthesis likely involves multi-step reactions, including:

- Cyclopentyl-thiophene coupling : Thiophene derivatives (e.g., 2-thiophene boronic acid) can undergo Suzuki-Miyaura coupling with cyclopentyl precursors under palladium catalysis .

- Oxadiazole formation : The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or TBTU) .

- Piperidine functionalization : Alkylation or amidation of the piperidine ring may require coupling agents like HOBt/TBTU in anhydrous DMF, with yields improved by controlled temperature (0–25°C) and inert atmospheres .

Optimization strategies : - Monitor intermediates via HPLC to identify bottlenecks .

- Use microwave-assisted synthesis for oxadiazole cyclization to reduce reaction time .

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to resolve structural ambiguities in this compound?

Level: Basic

Answer:

- ¹H/¹³C NMR : Assign thiophene protons (δ 6.8–7.5 ppm) and oxadiazole carbons (δ 160–170 ppm). Compare with analogs like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, where heterocyclic protons show distinct splitting patterns .

- IR spectroscopy : Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns for sulfur-containing fragments, critical for verifying the oxadiazole-methyl-piperidine linkage .

Methodological tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the cyclopentyl and piperidine regions .

What computational methods (e.g., DFT, molecular docking) are suitable for predicting the compound’s electronic properties and potential biological targets?

Level: Advanced

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock Vina to screen against targets like kinases or GPCRs, leveraging the oxadiazole’s hydrogen-bonding capacity. Compare with structurally similar aryl piperazines showing affinity for CNS targets .

Validation : Cross-reference computed NMR chemical shifts with experimental data to refine docking models .

How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?

Level: Advanced

Answer:

- pH stability : Test degradation kinetics in buffers (pH 1–10) via HPLC. Thiophene and oxadiazole moieties are prone to hydrolysis under acidic/basic conditions, requiring stabilization with co-solvents (e.g., DMSO) .

- Thermal stability : TGA/DSC analysis can identify decomposition thresholds. For example, thiazolidinone analogs degrade above 150°C, suggesting storage at ≤−20°C for long-term stability .

Mitigation : Use lyophilization for aqueous formulations to prevent hydrolysis .

What strategies can resolve contradictions in biological activity data across different in vitro assays?

Level: Advanced

Answer:

- Assay variability : Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out false positives. For instance, oxadiazole derivatives show varied activity in kinase assays due to solvent interference .

- Data normalization : Include internal controls (e.g., staurosporine for kinase inhibition) and adjust for compound solubility limits using DLS to detect aggregation .

Case study : Similar thiophene-piperidine analogs exhibited conflicting cytotoxicity data until redox cycling by thiophene metabolites was accounted for .

How can molecular dynamics simulations elucidate the compound’s conformational flexibility and binding kinetics?

Level: Advanced

Answer:

- Simulation setup : Run 100-ns MD trajectories in GROMACS with CHARMM36 force field, solvated in TIP3P water. Focus on the piperidine-oxadiazole linker’s torsional angles .

- Binding kinetics : Calculate binding free energy (MM-PBSA) for protein-ligand complexes. Compare with experimental IC₅₀ values from kinase assays .

Key insight : The cyclopentyl group’s rigidity may restrict conformational sampling, impacting entropy-enthalpy trade-offs .

What are the limitations of current synthetic protocols, and how can they be addressed to improve scalability for preclinical studies?

Level: Advanced

Answer:

- Bottlenecks : Low yields in oxadiazole cyclization (30–40%) due to side reactions. Switch from POCl₃ to polymer-supported reagents for easier purification .

- Scalability : Replace column chromatography with recrystallization for intermediates (e.g., using ethanol/water mixtures) .

Innovation : Continuous flow synthesis for high-throughput piperidine functionalization, reducing batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.